N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
Overview
Description
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C16H23BrClNO7 and its molecular weight is 456.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is 455.03464 g/mol and the complexity rating of the compound is 308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research has explored the synthesis and reactions of related compounds, highlighting the importance of specific functional groups and their reactivity. For instance, the study of benzopyrones and their derivatives showcases methodologies for synthesizing compounds with reactive halogen atoms, which could be relevant for further chemical transformations or pharmaceutical applications (Bevan & Ellis, 1983). Another study on the synthesis of N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a] pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide highlights the herbicidal activity of synthesized compounds, indicating potential agricultural applications (Liu et al., 2007).
Environmental Chemistry
The degradation of sunscreen components like oxybenzone in chlorinated seawater pools, resulting in brominated byproducts, underscores the environmental impact of chemical compounds and their transformations. Such studies are crucial for understanding the fate of chemicals in aquatic environments and their potential toxicity (Manasfi et al., 2015).
Pharmacology and Drug Synthesis
Several studies focus on the synthesis of compounds with potential pharmacological activities. For example, the synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanaryl amines and their oxalates have been investigated for their antibacterial properties, indicating potential applications in drug development (Arutyunyan et al., 2017). This highlights the ongoing interest in developing new therapeutic agents based on specific chemical frameworks.
Properties
IUPAC Name |
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrClNO3.C2H2O4/c1-18-7-2-5-17-6-8-19-9-10-20-14-4-3-12(15)11-13(14)16;3-1(4)2(5)6/h3-4,11,17H,2,5-10H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOFWFOYWCEOHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrClNO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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